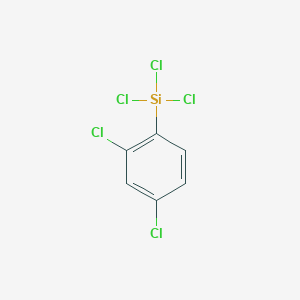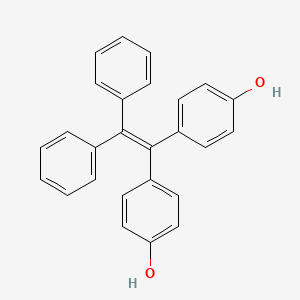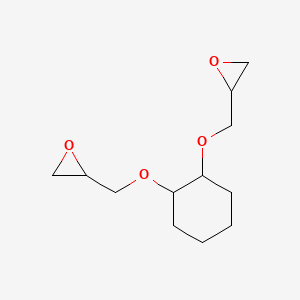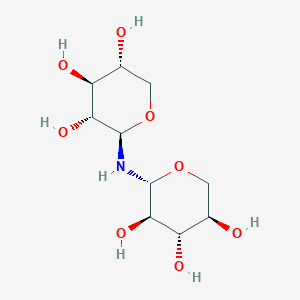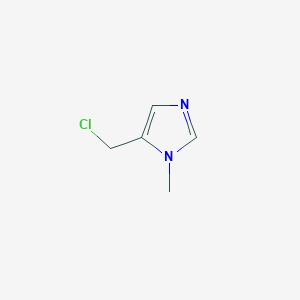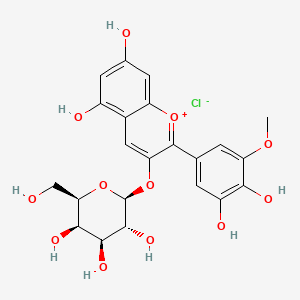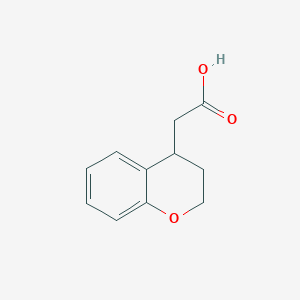
Acide 2-(chroman-4-yl)acétique
Vue d'ensemble
Description
2-(Chroman-4-yl)acetic acid: is an organic compound that belongs to the class of chroman derivatives. Chroman, also known as 1-benzopyran, is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The compound 2-(Chroman-4-yl)acetic acid is characterized by the presence of an acetic acid moiety attached to the chroman ring at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Applications De Recherche Scientifique
Chemistry:
Biology:
In biological research, chroman derivatives are studied for their antioxidant properties. 2-(Chroman-4-yl)acetic acid and its derivatives have shown potential in scavenging free radicals and protecting cells from oxidative stress .
Medicine:
Chroman derivatives, including 2-(Chroman-4-yl)acetic acid, are investigated for their potential therapeutic applications. They have shown promise in the treatment of conditions such as inflammation, cancer, and neurodegenerative diseases .
Industry:
In the industrial sector, 2-(Chroman-4-yl)acetic acid is used in the formulation of cosmetics and personal care products due to its potential skin-protective and anti-aging properties .
Orientations Futures
Mécanisme D'action
Target of Action
Chroman-4-one, a structurally similar compound, has been reported to exhibit a wide range of pharmacological activities . It’s worth noting that the absence of a double bond in chromanone between C-2 and C-3, a feature shared with 2-(Chroman-4-yl)acetic acid, results in significant variations in biological activities .
Biochemical Pathways
infantum .
Result of Action
Chroman-4-one analogs, which are structurally similar, have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
2-(Chroman-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, 2-(Chroman-4-yl)acetic acid can bind to certain receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
2-(Chroman-4-yl)acetic acid exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory cytokines. Furthermore, 2-(Chroman-4-yl)acetic acid can modulate gene expression, affecting cellular metabolism and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 2-(Chroman-4-yl)acetic acid involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins. Additionally, 2-(Chroman-4-yl)acetic acid can influence gene expression by modulating transcription factors such as NF-κB and activator protein-1 (AP-1) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chroman-4-yl)acetic acid can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that 2-(Chroman-4-yl)acetic acid can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation. These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(Chroman-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant properties without significant adverse effects. At higher doses, it may cause toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances. Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and toxicity increases with further dosage escalation .
Metabolic Pathways
2-(Chroman-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. The compound can also influence metabolic flux, altering the levels of various metabolites. For example, it has been shown to increase the levels of glutathione, a key antioxidant, thereby enhancing the cell’s ability to combat oxidative stress .
Transport and Distribution
Within cells and tissues, 2-(Chroman-4-yl)acetic acid is transported and distributed through specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s localization and accumulation are influenced by its interactions with cellular transporters, which can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(Chroman-4-yl)acetic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by reducing mitochondrial oxidative stress. This localization is essential for its role in protecting cells from oxidative damage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Pechmann Condensation: One of the common methods for synthesizing chroman derivatives involves the Pechmann condensation. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or polyphosphoric acid. For 2-(Chroman-4-yl)acetic acid, the starting materials would be appropriately substituted phenols and acetic acid derivatives .
-
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization. This reaction is carried out in the presence of bases like potassium carbonate in solvents such as tert-butyl alcohol, followed by cyclization using trifluoroacetic acid .
Industrial Production Methods:
Industrial production of 2-(Chroman-4-yl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation: 2-(Chroman-4-yl)acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: Reduction of 2-(Chroman-4-yl)acetic acid can yield alcohol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions .
-
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups. Reagents such as alkyl halides and bases like sodium hydroxide are commonly used .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of chromanone derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chroman derivatives.
Comparaison Avec Des Composés Similaires
Chroman-4-one: A closely related compound with a similar structure but lacking the acetic acid moiety.
Chroman-2-one: Another related compound with the acetic acid moiety attached at the 2-position.
Flavanone: A flavonoid compound with a similar chroman ring structure.
Uniqueness:
2-(Chroman-4-yl)acetic acid is unique due to the presence of the acetic acid moiety at the 4-position of the chroman ring. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of novel therapeutic agents .
Propriétés
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEALYTAVZUJEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557342 | |
| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-26-5 | |
| Record name | (3,4-Dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


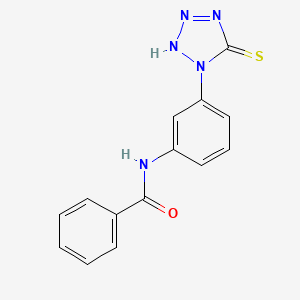
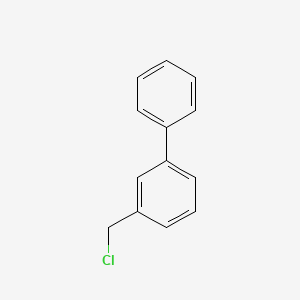
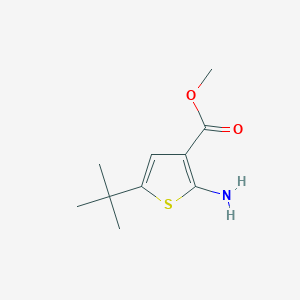
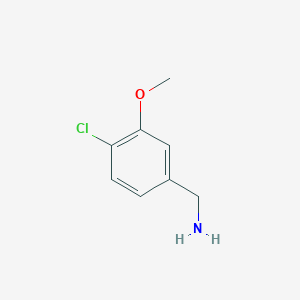
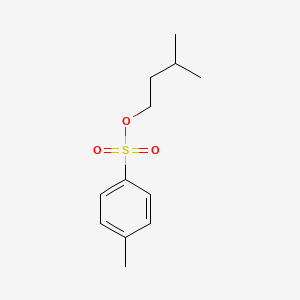
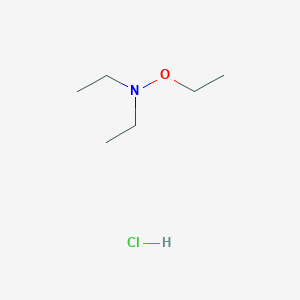
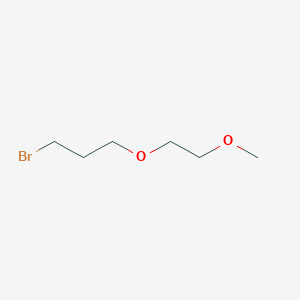
![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)
